
1-Phenyl-1,2,3,4-tetrahydroisoquinoline
概要
説明
1-Phenyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C15H15N. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is characterized by a phenyl group attached to a tetrahydroisoquinoline skeleton, making it a significant molecule in medicinal chemistry and synthetic organic chemistry .
準備方法
1-Phenyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common synthetic route involves the condensation of benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide to form N-(2-phenethyl)benzamide. This intermediate is then cyclized using phosphorus pentoxide and phosphorus trichloride in a benzene solvent to yield 1-phenyl-3,4-dihydroisoquinoline. Finally, reduction with hydroboron in an alcohol solvent produces this compound . Industrial production methods often focus on optimizing these steps to increase yield and reduce environmental impact.
化学反応の分析
1-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions typically yield dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include substituted isoquinolines and dihydroisoquinolines .
科学的研究の応用
Pharmaceutical Development
1-Phenyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the production of Solifenacin, an antimuscarinic agent used to treat overactive bladder (OAB). Solifenacin was approved by the FDA in 2004 and is marketed under the brand name Vesicare . The synthesis of IQL simplifies the production process for Solifenacin and enhances its efficacy by providing a specific pharmacological profile.
Neurological Research
The compound has been identified as a lead for developing drugs targeting neurological disorders. In vitro studies indicate that this compound inhibits human serum dopamine β-hydroxylase, an enzyme implicated in Parkinson's disease . This inhibition may help elucidate the role of this enzyme in neurodegenerative conditions and aid in developing potential therapeutic agents.
Cancer Research
Recent studies have highlighted the potential of IQL derivatives as tubulin polymerization inhibitors, marking them as candidates for novel antitumor agents. A series of synthesized derivatives demonstrated cytotoxicity against cancer cell lines and were evaluated for their ability to inhibit tubulin polymerization . The structure-activity relationship (SAR) studies provided insights into optimizing these compounds for enhanced bioactivity.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing complex molecules with diverse functionalities. Its unique structural properties allow chemists to explore various synthetic pathways and develop new compounds with potential therapeutic benefits .
Material Science
The compound's unique properties make it suitable for applications in material science. Researchers are investigating its use in developing new materials such as polymers and coatings that can enhance durability and performance across various applications .
Case Study 1: Synthesis of Solifenacin
The synthesis of Solifenacin involves several steps where this compound plays a pivotal role. The process begins with acylating beta-phenylethylamine to generate intermediates that eventually lead to the formation of Solifenacin. This method not only streamlines production but also ensures high purity necessary for pharmaceutical applications .
Case Study 2: Tubulin Polymerization Inhibition
A study published in 2012 explored various derivatives of this compound and their effects on tubulin polymerization. The findings indicated that specific substitutions on the phenyl ring significantly influenced the compound's cytotoxicity and inhibitory activity against tubulin polymerization . This research underscores the importance of structural modifications in enhancing therapeutic efficacy.
作用機序
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes and receptors, modulating biological processes. For example, it has been shown to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to altered neurotransmitter levels, affecting neurological functions.
類似化合物との比較
1-Phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl group, resulting in different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a phenyl group, leading to variations in its pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and synthetic utility .
生物活性
1-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound involves several established methodologies. Common synthetic routes include:
- Pictet-Spengler Reaction : This method involves the condensation of phenylethylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline core.
- Bischler-Napieralski Cyclization : This approach utilizes substituted phenethylamines and phosphorus oxychloride (POCl3) to facilitate cyclization into the THIQ structure.
- Microwave-Assisted Synthesis : Recent advancements have allowed for microwave-assisted reactions, improving yields and reducing reaction times significantly.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. A study evaluated a series of THIQ compounds for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Among these compounds, one derivative (5n) with specific hydroxyl and methoxy substitutions showed optimal bioactivity and was confirmed through X-ray crystallography and molecular docking studies .
Compound | Structure | IC50 (nM) | Activity |
---|---|---|---|
5n | Structure | 250 | Tubulin polymerization inhibitor |
Monoamine Oxidase Inhibition
Another significant biological activity of this compound is its inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds derived from THIQ have been tested for their potency against MAO-A and MAO-B isoforms. The findings suggest that certain substitutions on the THIQ scaffold enhance MAO inhibitory activity, indicating potential applications in treating mood disorders .
Steroid Mimetic Activity
Recent studies have explored the potential of THIQ derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme implicated in estrogen-dependent cancers. One compound demonstrated an IC50 value of approximately 350 nM against this enzyme. The structure-activity relationship (SAR) studies highlighted that lipophilic substitutions at specific positions on the THIQ scaffold significantly enhance inhibitory potency .
Case Study 1: Tubulin Polymerization Inhibition
In a detailed study focusing on tubulin polymerization inhibitors, researchers synthesized various THIQ derivatives and evaluated their cytotoxic effects on cancer cell lines. The study concluded that specific functional groups on the phenyl ring were crucial for enhancing cytotoxicity and inhibiting tubulin polymerization .
Case Study 2: Neuroprotective Effects
A separate investigation assessed the neuroprotective effects of THIQ compounds against neurodegenerative disorders. The results indicated that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting a potential role in developing treatments for conditions like Alzheimer's disease .
特性
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTRSEDVLBBFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22990-19-8 | |
Record name | 1,2,3,4-Tetrahydro-1-phenylisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22990-19-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。